![molecular formula C12H8BrNO2S B1525891 6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid CAS No. 1282168-23-3](/img/structure/B1525891.png)
6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid
Overview
Description
“6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid” is a versatile chemical compound used in various scientific research applications. It plays a significant role in drug discovery and synthesis, providing insights into molecular interactions and potential therapeutic benefits. The compound has a molecular formula of C12H8BrNO2S and a molecular weight of 310.17 .
Molecular Structure Analysis
The molecular structure of “6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid” includes a bromophenyl group attached to a pyridine ring via a sulfanyl linkage, with a carboxylic acid group on the pyridine ring . Further structural analysis would require more specific data such as NMR or X-ray crystallography results.Scientific Research Applications
Pharmaceutical Drug Development
This compound serves as a scaffold for the synthesis of various pharmacologically active molecules. Its structure is conducive to modifications that can lead to the development of new drugs with potential antibacterial, antifungal, and antiparasitic properties .
Neuroprotective Agent Research
The related bromophenyl moiety has been studied for its neuroprotective potential. It can influence the activity of enzymes like acetylcholinesterase (AchE), which is crucial for nerve pulse transmission. Modulating AchE activity can lead to treatments for neurodegenerative diseases .
Antioxidant Properties
Compounds with this structure may exhibit antioxidant properties, helping to mitigate oxidative stress in cells. This is particularly relevant in the context of diseases where oxidative damage is a contributing factor .
Cancer Therapy
The bromophenyl group is often included in molecules designed for antitumor activities. Research into derivatives of this compound could lead to new chemotherapeutic agents that target specific cancer cells .
Material Science
Carboxylic acids, including derivatives of pyridine carboxylic acid, are used as surface modifiers for carbon-based nanostructures. This application is crucial for improving the dispersion of these materials in various solvents, which is essential for creating composites and coatings .
Coordination Chemistry
The carboxylic acid group is known for its ability to form stable complexes with transition metals. This property is utilized in coordination chemistry to develop new materials with specific electronic and magnetic properties .
Synthetic Organic Chemistry
As a carboxylic acid, this compound can be employed in various synthetic pathways. It can act as a precursor or intermediate in the synthesis of more complex organic molecules, serving a pivotal role in the creation of new compounds .
Biological Studies
The structural features of this compound make it suitable for biological studies, particularly in understanding the interaction between small molecules and biological targets. This can lead to insights into the mechanism of action of potential drugs .
properties
IUPAC Name |
6-(3-bromophenyl)sulfanylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO2S/c13-8-3-1-4-9(7-8)17-11-6-2-5-10(14-11)12(15)16/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXNVLMOGCIQDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SC2=CC=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



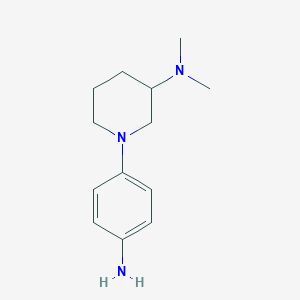
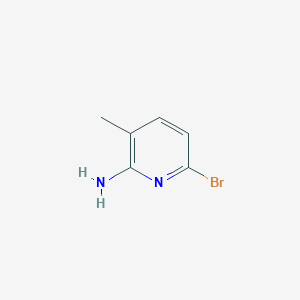
![7,7-Dimethyl-7H-benzo[c]fluorene](/img/structure/B1525813.png)

![2-[3-(2-Methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1525816.png)
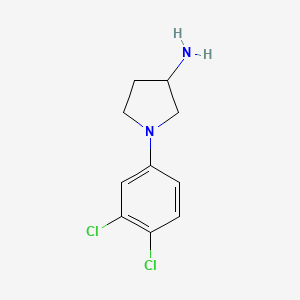
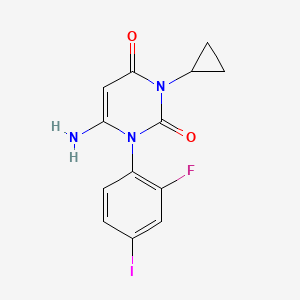
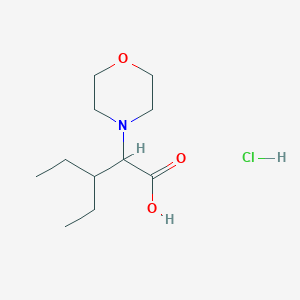

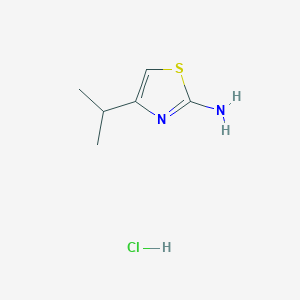

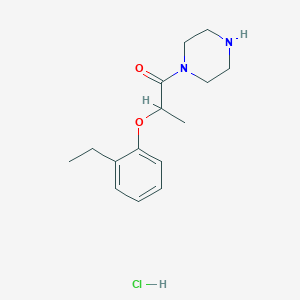
![4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B1525830.png)
